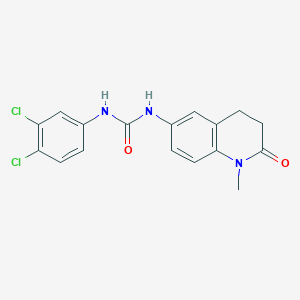

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound could be related to the synthetic methodology of quinolin-2,4-dione derivatives . The N-methyl derivative of compound 1-R reacts with trimethyl orthoformate and urea to afford 1-methyl-3-ureidomethylene-1,2,3,4-tetrahydroquinoline-2,4-dione (191), which upon condensation with acetonitrile derivatives in the presence of KOH affords the corresponding pyrano[3,2-c]quinoline-2,5-(6H)-dione derivatives .Molecular Structure Analysis

Quinolin-2,4-dione, a related structure, displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Compounds related to "1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea" have been synthesized and evaluated for their antimicrobial properties. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were prepared and showed good antimicrobial activity against standard pathogens, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).

Electro-Fenton Degradation

The compound has been involved in studies focusing on the degradation of antimicrobials like triclosan and triclocarban using electro-Fenton systems. These studies demonstrate the compound's utility in environmental chemistry, particularly in the degradation of persistent organic pollutants (Sirés et al., 2007).

Methodology for Constructing Chemical Structures

Research has developed new synthetic methodologies for constructing the 3,4-dihydroisoquinolinone skeleton, a key structure for isoquinoline alkaloids. This highlights the compound's importance in facilitating the synthesis of complex organic molecules (Mujde, Özcan, & Balci, 2011).

Anion Complexation

Macrocyclic bis(ureas) based on similar structures have been synthesized and investigated for their ability to complex anions. This research indicates potential applications in creating sensors or devices for detecting or sequestering specific anions in solution, contributing to analytical and environmental chemistry (Kretschmer, Dittmann, & Beck, 2014).

Optoelectronic and Charge Transport Properties

Studies have explored the optoelectronic and nonlinear charge transport properties of hydroquinoline derivatives, suggesting applications in the development of new materials for electronic and photonic devices (Irfan et al., 2020).

Direcciones Futuras

The future directions of this compound could be related to its potential pharmaceutical and biological activities. Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This class of compounds is valuable in drug research and development .

Propiedades

IUPAC Name |

1-(3,4-dichlorophenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O2/c1-22-15-6-4-11(8-10(15)2-7-16(22)23)20-17(24)21-12-3-5-13(18)14(19)9-12/h3-6,8-9H,2,7H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUGHMXZEZEVSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2775080.png)

![N-(3-acetylphenyl)-2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2775081.png)

![4-((4-Chlorobenzyl)thio)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2775089.png)

acetate](/img/structure/B2775091.png)

![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2775092.png)

![4,8-Dichloroimidazo[1,5-a]quinoxaline](/img/structure/B2775095.png)

![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-(2-fluorophenyl)ethanone](/img/structure/B2775098.png)